molecular formula C21H18N2O3 B2584891 4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide CAS No. 478064-23-2

4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide

Cat. No.: B2584891
CAS No.: 478064-23-2
M. Wt: 346.386
InChI Key: YPUXAJCUYCVLAJ-UHFFFAOYSA-N
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Description

4-Methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is a benzohydrazide derivative featuring a naphtho[2,1-b]furan-2-carbonyl group. This compound combines a planar naphthofuran system with a hydrazide linker and a 4-methylbenzoyl substituent, which may enhance its electronic and steric properties.

Properties

IUPAC Name

N'-(4-methylbenzoyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-13-6-8-15(9-7-13)20(24)22-23-21(25)19-12-17-16-5-3-2-4-14(16)10-11-18(17)26-19/h2-11,19H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXAJCUYCVLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, photochemical methods have been explored for the synthesis of naphthofuran derivatives, which could be adapted for industrial-scale production .

Chemical Reactions Analysis

Formation of Naphtho[2,1-b]furan-2-carbohydrazide

Ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine hydrate in ethanol under acidic conditions to yield the carbohydrazide intermediate :
Reaction :

Ethyl ester+NH2NH2HCl, EtOHCarbohydrazide\text{Ethyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Carbohydrazide}

Conditions : Reflux for 2 hours; recrystallization from ethanol .

Condensation with 4-Methylbenzoyl Chloride

The carbohydrazide reacts with 4-methylbenzoyl chloride in anhydrous dioxane or DMF to form the target compound :
Reaction :

Carbohydrazide+4-CH3C6H4COClBaseTarget Compound\text{Carbohydrazide} + \text{4-CH}_3\text{C}_6\text{H}_4\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound}

Schiff Base Formation

The hydrazide group (-CONHNH2_2) undergoes condensation with aldehydes (e.g., 2-chloro-3-formylquinolines) to form Schiff bases. Subsequent treatment with chloroacetyl chloride yields β-lactam (azetidinone) derivatives :
Example Reaction :

Target Compound+RCHOSchiff BaseClCH2COClAzetidinone Derivative\text{Target Compound} + \text{RCHO} \rightarrow \text{Schiff Base} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Azetidinone Derivative}

Conditions : Stirring in dioxane with acetic acid; reflux for 24 hours .

Cyclization Reactions

The hydrazide participates in Gewald-like reactions with sulfur or α-cyanocinnamonitriles to form thiophene or aryl-substituted derivatives :
Example Reaction with Malononitrile :

Target Compound+NCCH2CNNH4OAc, AcOHThienyl Derivative\text{Target Compound} + \text{NCCH}_2\text{CN} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Thienyl Derivative}

Conditions : Reflux in benzene using a Dean-Stark apparatus .

Hydrazone Formation

Reaction with phenylhydrazine in ethanol eliminates malononitrile and forms hydrazone derivatives :
Reaction :

Target Compound+PhNHNH2ΔHydrazone+Byproducts\text{Target Compound} + \text{PhNHNH}_2 \xrightarrow{\Delta} \text{Hydrazone} + \text{Byproducts}

Conditions : Reflux for 2 hours .

Structural and Spectral Characterization

Key spectral data for reaction products include:

Compound Type IR (cm1^{-1}) 1^1H NMR (δ, ppm) Reference
Azetidinone Derivatives1653–1656 (C=O), 786 (C-Cl)1.82–2.55 (CH3_3, CH-Cl), 7.21–9.35 (Ar-H)
Thienyl Derivatives2225–2228 (CN), 1567 (C=C)7.60–8.50 (Ar-H), 2.62 (CH3_3)
Hydrazones3459–3346 (NH), 1601 (C=N)7.89–8.45 (Ar-H), 10.41 (CONH)

Reactivity Trends

  • Hydrazide Group : Highly reactive toward carbonyl compounds (Schiff base formation), electrophiles (cyclization), and amines (hydrazones).

  • Naphthofuran Ring : Stabilizes intermediates through conjugation; limited direct reactivity observed in studies.

  • Substituent Effects : Electron-donating groups (e.g., -OCH3_3) enhance cyclization efficiency .

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to 4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide exhibit significant biological activities. Some key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of naphtho[2,1-b]furan possess antimicrobial properties against various pathogens. The presence of hydrazide functionality enhances these effects by potentially interfering with microbial metabolic processes .
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties. For instance, hydrazones derived from similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines .
  • Cytotoxicity : Investigations into the cytotoxic effects of these compounds on cancer cell lines suggest that they may induce apoptosis in certain types of cancer cells without significant toxicity to normal cells .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a promising candidate for drug development. Its applications include:

  • Drug Design : The compound's ability to interact with biological targets makes it suitable for designing new therapeutic agents. For example, modifications to its structure can lead to potent inhibitors of enzymes involved in disease pathways .
  • Lead Compound in Anticancer Research : Its cytotoxic properties position it as a lead compound for further development into anticancer drugs. Ongoing research aims to optimize its efficacy and reduce side effects through structural modifications .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Organic Photonic Devices : The electronic properties associated with the naphtho[2,1-b]furan structure make it a candidate for use in organic light-emitting diodes (OLEDs) and other photonic applications .

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Antimicrobial Evaluation : A study evaluated a series of naphtho[2,1-b]furan derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the benzoyl position significantly enhanced activity .
  • Anti-inflammatory Mechanism : Research into the anti-inflammatory effects revealed that certain derivatives could inhibit the expression of cyclooxygenase enzymes involved in inflammation pathways .
  • Cytotoxicity Screening : A comprehensive screening against various cancer cell lines demonstrated that selected derivatives exhibited significant cytotoxicity with minimal effects on normal cells .

Mechanism of Action

The mechanism of action of 4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations :

Compound Name Molecular Formula Substituents Key Functional Groups
Target Compound C₂₂H₁₈N₂O₃ 4-Methylbenzoyl, naphthofuran Benzohydrazide, fused bicyclic furan
STK899704 C₂₃H₂₁N₃O₃ Indole-methyl, naphthofuran Tubulin-binding hydrazide
N'-[4-(Benzyloxy)benzylidene] derivative C₂₇H₂₀N₂O₃ 4-Benzyloxybenzylidene, naphthofuran Hydrazone, ether linkage
4b () C₁₃H₁₁N₃O₄ 5-Nitrofuran, 4-methylbenzoyl Nitro group, hydrazone
(E)-4-Methyl-N'-chromone derivative C₁₈H₁₄N₂O₃ Chromone-3-yl, 4-methylbenzoyl Chromone, hydrazone
Physicochemical Properties
  • Planarity and Crystallography : The target compound’s naphthofuran system is planar, similar to the chromone derivative in , which exhibits dihedral angles <10° between aromatic planes. This planarity may enhance π-π stacking interactions in biological targets .
  • Solubility : The 4-methyl group on the benzoyl moiety (target compound) likely increases lipophilicity compared to polar substituents like nitro (4b) or benzyloxy () .
Key Research Findings
  • Synthetic Yields : The target compound’s synthesis is expected to achieve ~70–90% yields, comparable to naphthofuran-carbohydrazide derivatives in and .
  • Thermal Stability : Melting points of similar hydrazides range from 230–250°C, indicating high thermal stability due to rigid aromatic systems .

Biological Activity

4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N2O3
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 53524-88-2
  • Melting Point : 252-255ºC
  • Density : 1.346 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that derivatives of naphtho[2,1-b]furan compounds possess significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related hydrazone derivatives have demonstrated effectiveness against a range of pathogens, indicating that this compound may share similar properties .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Studies on related compounds indicate that they may inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Antioxidant Activity : Some studies have indicated that naphtho[2,1-b]furan derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage .

Antitumor Activity

A study evaluating the cytotoxic effects of various naphtho[2,1-b]furan derivatives found that compounds with hydrazone functionality exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BMDA-MB-23115.0Caspase activation

Antimicrobial Efficacy

Research on related hydrazides has demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For example:

CompoundBacteria TestedZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Esterification : React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate to form ethyl naphtho[2,1-b]furan-2-carboxylate (90% yield under anhydrous K₂CO₃/DMF conditions) .

Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol to yield naphtho[2,1-b]furan-2-carbohydrazide (72% yield) .

Schiff Base Formation : Condense the carbohydrazide with substituted aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid under microwave or thermal conditions (80–90% yield) .

  • Key Factors : Solvent choice (DMF for cyclization, ethanol for hydrazide formation), reaction time (1–3 hours for Schiff base synthesis), and catalyst (acetic acid for imine bond formation) significantly impact purity. Monitor via TLC and purify via recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Hydrazide NH protons at δ 10.05–11.96 ppm .
  • Aromatic protons in the naphthofuran moiety (δ 7.3–8.4 ppm) .
  • IR Spectroscopy : Confirm C=O (1656–1666 cm⁻¹), C=N (1602–1644 cm⁻¹), and NH (3216–3432 cm⁻¹) bonds .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., C: 60.94% calculated vs. 60.81% observed) .
  • Resolution of Inconsistencies : Cross-reference spectral data with crystallographic results (e.g., SHELX-refined structures) and use high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Advanced Research Questions

Q. What in vitro biological assays have been used to evaluate its antimicrobial activity, and how do structural modifications affect efficacy?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are influenced by:
  • Electron-Withdrawing Groups : Nitro (-NO₂) or chloro (-Cl) substituents enhance activity by increasing membrane permeability .
  • Planarity : The naphthofuran ring improves interaction with bacterial DNA gyrase .
  • Antifungal Assays : Test against C. albicans; hydrazide derivatives show moderate activity via ergosterol biosynthesis inhibition .

Q. How can computational methods like DFT or molecular docking be applied to study its electronic properties and ligand-receptor interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates nucleophilic reactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4BE). The hydrazide moiety forms hydrogen bonds with Thr196, while the naphthofuran group engages in π-π stacking .
  • Solvation Effects : COSMO-RS simulations in DMSO/water mixtures predict solubility trends .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Substituent Variation : Introduce halogens (Cl, Br) or methoxy (-OCH₃) groups at the benzohydrazide para-position to enhance lipophilicity and target affinity .
  • Scaffold Hybridization : Merge with quinoline or benzothiazine moieties to exploit dual mechanisms (e.g., tubulin inhibition + DNA intercalation) .
  • Quantitative SAR (QSAR) : Use MLR or PLS models correlating logP, polar surface area, and IC₅₀ values from enzymatic assays (e.g., urease inhibition) .

Q. What catalytic applications have been reported for related hydrazide derivatives, and how can reaction parameters be optimized?

  • Methodological Answer :

  • C=N Bond Formation : Use pyrrolidine-based catalysts (10 mol%) in buffer/DMSO to achieve >90% conversion in Schiff base synthesis. Monitor via ¹H NMR (δ 8.46 ppm for CH=N) .
  • Olefin Epoxidation : Vanadium(V) complexes with benzohydrazide ligands show high turnover numbers (TON > 500) in H₂O₂-mediated reactions. Optimize by tuning ligand denticity and solvent polarity .
  • Mechanistic Insights : For iodine-promoted oxidative coupling, propose Kornblum oxidation/Friedel-Crafts pathways via kinetic isotope effect (KIE) studies .

Data Analysis and Contradiction Resolution

Q. How do solvation effects and solvent choice impact its reactivity and stability in synthetic procedures?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., ethanol) : Stabilize intermediates via H-bonding but may reduce reaction rates due to high viscosity.
  • Aprotic Solvents (e.g., DMF) : Accelerate cyclization but risk side reactions (e.g., ester hydrolysis).
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Use phosphate buffer (pH 7.4) to mimic physiological conditions .

Q. What are the best practices for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation time .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from independent studies and identify outliers .

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